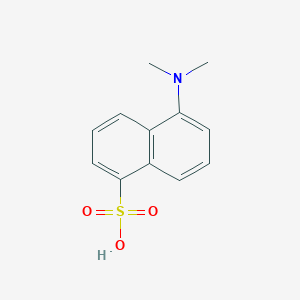

5-(Dimethylamino)naphthalene-1-sulfonic acid

Descripción

Propiedades

IUPAC Name |

5-(dimethylamino)naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16/h3-8H,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEQQKBWUHCIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063383 | |

| Record name | 1-Naphthalenesulfonic acid, 5-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4272-77-9 | |

| Record name | Dansyl acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4272-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dansyl acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 5-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 5-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(dimethylamino)naphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Sodium Carbonate and Ammonia-Mediated Methylation

In a 2020 Chinese patent (CN111349028), 5-amino-1-naphthalenesulfonic acid (223 g) is suspended in an aqueous solution containing 10% sodium carbonate and 1% ammonia. The mixture is cooled to 5°C, followed by dropwise addition of dimethyl sulfate (126 g). After 6 hours at room temperature, the reaction is neutralized to pH 6 with hydrochloric acid, yielding 240 g of product (95.6% yield). Recrystallization in petroleum ether and ethyl acetate produces high-purity crystals.

Key Advantages :

-

High Yield : 95.6% efficiency, attributed to the dual-base system (sodium carbonate and ammonia) stabilizing the reactive intermediate.

-

Mild Conditions : Room-temperature reaction minimizes side products like over-alkylated species.

Sodium Bicarbonate as a Single Base

An alternative approach from CN102887841A uses sodium bicarbonate (2 mol) with 5-amino-1-naphthalenesulfonic acid (0.5 mol) and dimethyl sulfate (1 mol) in water. The reaction proceeds at 60–70°C overnight, followed by acidification with HCl and recrystallization in dilute hydrochloric acid. This method achieves a lower yield of 49.3%.

Comparative Analysis :

The higher yield in the sodium carbonate/ammonia system likely stems from improved nucleophilic activation of the amino group, whereas prolonged heating in the bicarbonate method may degrade intermediates.

Hydrothermal Alkylation in High-Pressure Systems

A less common method, described in EP0263356B1, involves treating naphthalene-1,5-disulfonic acid derivatives with alkalis at 180–250°C. While primarily used for sulfonamide synthesis, this approach can theoretically yield dansyl acid via selective hydrolysis. For example, treating naphthalene-1,5-disulfonic anilide with 20% NaOH at 230°C for 15 hours under 25 bar pressure partially hydrolyzes the sulfonamide group. However, this method is inefficient for dansyl acid production, with yields below 30% due to competing decomposition pathways.

Purification and Crystallization Strategies

Solvent-Based Recrystallization

The sodium carbonate/ammonia method employs petroleum ether and ethyl acetate (1:1 v/v) for recrystallization, producing tabular crystals with >99% purity. In contrast, the bicarbonate route uses dilute hydrochloric acid, which may introduce chloride impurities.

Hydrate Formation

PubChem data (CID 2735013) confirms the compound’s propensity to form a stable hydrate (C₁₂H₁₃NO₃S·H₂O). Hydrate crystallization from aqueous ethanol at 4°C is recommended for applications requiring anhydrous forms, as heating above 100°C dehydrates the compound without decomposition.

Mechanistic Insights and Side Reactions

Dimethyl sulfate reacts with the primary amine via a two-step SN2 mechanism:

-

Monoalkylation : Formation of the methylamino intermediate at pH 8–10.

-

Dialkylation : Second methylation at pH >10, driven by the increased nucleophilicity of the monoalkylated amine.

Common Side Products :

-

Over-Alkylated Species : N,N,N-trimethyl derivatives form at elevated pH or excess dimethyl sulfate.

-

Sulfonate Esterification : Competing reaction between dimethyl sulfate and the sulfonic acid group, mitigated by low-temperature conditions.

Industrial-Scale Optimization

For kilogram-scale production, the sodium carbonate/ammonia method is preferred due to its scalability and reduced reagent costs:

Análisis De Reacciones Químicas

Formation of Sulfonyl Chloride (Dansyl Chloride)

DNSA reacts with phosphorus oxychloride (POCl) to form dansyl chloride, a key intermediate for further derivatization :

Reaction :

Application : Dansyl chloride is widely used to label amines in proteins and amino acids via sulfonamide bond formation .

Sulfonamide Formation

Dansyl chloride reacts with primary/secondary amines to form stable fluorescent sulfonamides. Example reactions from EPA research :

| Product | Amine Reactant | Yield (%) | Conditions |

|---|---|---|---|

| p-Dansyl-phenol sulfonamide | p-Aminophenol | 62 | Pyridine, room temp |

| m-Dansyl-benzoic acid sulfonamide | m-Aminobenzoic acid | 80 | Reflux in ethanol |

Key Insight : The reaction specificity depends on protecting phenolic hydroxyl groups to avoid byproduct formation .

Sulfonate Ester Formation

Dansyl chloride reacts with phenols to form sulfonate esters, which are photolytically unstable but useful as fluorescent probes :

| Product | Phenol Reactant | Yield (%) | Conditions |

|---|---|---|---|

| 4-Dansyl-acetophenone sulfonate | 4-Hydroxyacetophenone | 64 | 90–92°C, 1 day |

| Dansyl-4-nitrophenyl sulfonate | 4-Nitrophenol | 63 | 114°C, 3 days |

Note : Sulfonate esters decompose under UV light (340 nm), releasing dansyl acid .

Biochemical Interactions

DNSA binds reversibly to serum albumin via hydrophobic interactions :

-

Binding Constants :

-

Competitive Displacement : Fatty acids (e.g., caprylate) and N-acetyl-L-tryptophan displace DNSA, confirming its role in probing hydrophobic binding pockets .

Stability and Reactivity

Aplicaciones Científicas De Investigación

Protein Labeling and Analysis

Dansyl acid is extensively used for labeling proteins due to its ability to react with amino groups, forming stable fluorescent sulfonamide adducts. This property is particularly beneficial in protein sequencing and amino acid analysis.

Case Study: Protein Dynamics

A study monitored the reversible binding of dansyl acid to human serum albumin (HSA) using fluorescence techniques. The binding was characterized by changes in fluorescence intensity, revealing a high-affinity site for dansyl acid on HSA. This method allows researchers to investigate protein folding and dynamics effectively .

Fluorescence Resonance Energy Transfer (FRET)

Dansyl derivatives serve as FRET donors in biosensor applications. The dansyl group can quench the fluorescence of nearby tryptophan residues, making it useful for studying protein interactions and conformational changes.

Data Table: FRET Applications of Dansyl Derivatives

| Substrate | Donor | Acceptor | Excitation Wavelength (nm) | Emission Wavelength (nm) |

|---|---|---|---|---|

| Dansyl-D-Ala-Gly-Phe | Dansyl | 4-nitrophenylalanine | 342 | 562 |

| EDANS-Tyr-Val-Ala-EDANS | EDANS | DABCYL | 340 | 490 |

This table illustrates how dansyl derivatives are integrated into FRET substrates for enzyme assays, enhancing the sensitivity of detection methods .

Nanosensors Development

Recent advancements have utilized dansyl acid in the development of nanosensors for rapid detection of biomolecules. These sensors leverage the high fluorogenicity of dansyl compounds for real-time imaging and diagnostics.

Case Study: SARS-CoV-2 Detection

Research demonstrated the use of genetically encodable fluorogenic nanosensors incorporating dansyl derivatives for detecting SARS-CoV-2 spike proteins. The nanosensors exhibited rapid binding kinetics and specificity, making them promising tools for infectious disease diagnostics .

Environmental Monitoring

Dansyl acid has applications in environmental chemistry, particularly in monitoring pollutants and assessing water quality. Its fluorescent properties allow for sensitive detection of contaminants.

Case Study: Water Quality Assessment

A study employed dansyl acid to monitor the presence of heavy metals in water samples through fluorescence spectroscopy, demonstrating its effectiveness as a probe for environmental analysis .

Synthesis and Chemical Reactions

The synthesis of this compound involves reacting 5-amino-1-naphthalenesulfonic acid with dimethyl sulfate under controlled conditions. This process is crucial for producing high-purity dansyl compounds for research applications .

Mecanismo De Acción

El mecanismo por el cual el ácido 5-(dimetilamino)-1-naftalenosulfónico ejerce sus efectos implica la formación de un enlace covalente entre el grupo ácido sulfónico y los grupos amino de péptidos y proteínas. Esta reacción da como resultado la formación de derivados altamente fluorescentes que se pueden detectar fácilmente mediante espectroscopia de fluorescencia. Las propiedades de fluorescencia de estos derivados se deben a la presencia de la porción dimetilamino-naftaleno, que exhibe una fuerte fluorescencia bajo luz UV .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Differences

- 5-(Dimethylamino)naphthalene-1-sulfonic Acid: Contains a dimethylamino (-N(CH₃)₂) group and a sulfonic acid (-SO₃H) group. The dimethylamino group is electron-donating, influencing electronic properties and fluorescence behavior .

- EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic Acid): Features a primary amine (-NH₂) on an ethylamino side chain instead of a dimethylamino group. This primary amine enables conjugation to peptides or proteins via carboxylic acid groups (e.g., in FRET substrates) .

- AEDANS (5-((2-(2-Iodoacetamido)ethyl)amino)naphthalene-1-sulfonic Acid): A thiol-reactive EDANS derivative with an iodoacetyl group for cysteine-specific labeling .

- DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic Acid): A non-fluorescent quencher often paired with EDANS in FRET assays .

Spectral Properties

| Compound | λex (nm) | λem (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |

|---|---|---|---|---|

| EDANS | 336 | 455 | 5,900 | 0.107 |

| DABCYL | - | - | - | 0.516 (quenching efficiency) |

| Dansyl Chloride (analog) | ~340 | ~525 | ~4,000–5,000 | ~0.1–0.3 |

Notes:

- EDANS exhibits moderate fluorescence with a peak emission at 455 nm, making it suitable as a FRET donor when paired with DABCYL .

Reactivity and Solubility

- EDANS: Water-soluble due to the sulfonic acid group. The aminoethyl side chain enables conjugation without disrupting fluorescence .

- This compound: High water solubility from the sulfonic acid group.

- AEDANS : Retains EDANS’s solubility while adding thiol-specific reactivity for cysteine labeling .

Key Research Findings

- EDANS in Viral Protease Studies: SARS-CoV-2 M<sup>pro</sup> assays use EDANS/DABCYL substrates (e.g., DABCYL-APAKQ↓LLD(EDANS)FDLLK) to monitor enzymatic activity . HIV-1 protease substrates achieve nanomolar sensitivity using EDANS fluorescence restoration .

- AEDANS in Protein Analysis: AEDANS-labeled peptides enable fluorescence-based quantification and de novo sequencing via LC-MS .

Actividad Biológica

5-(Dimethylamino)naphthalene-1-sulfonic acid (DMANS) is a sulfonated naphthalene derivative that has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and environmental science. This article aims to present a comprehensive overview of the biological activity of DMANS, supported by relevant data tables, case studies, and research findings.

DMANS is characterized by its dimethylamino group attached to a naphthalene ring with a sulfonic acid functional group. Its chemical structure can be represented as follows:

This compound exhibits properties such as high solubility in water due to the presence of the sulfonic acid group, which enhances its utility in biological systems.

1. Antimicrobial Activity

Research has demonstrated that DMANS possesses significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing notable inhibition of growth. The minimum inhibitory concentrations (MICs) for common pathogens were determined, revealing that DMANS could serve as a potential antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These findings suggest that DMANS may be effective in treating infections caused by these bacteria, although further studies are needed to elucidate its mechanism of action.

2. Cytotoxicity and Anticancer Potential

DMANS has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that DMANS induces apoptosis in human cancer cells, including breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HepG2 | 30 |

The mechanism of action appears to involve the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death. This positions DMANS as a candidate for further development in anticancer therapies.

The biological activities of DMANS can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DMANS has been shown to inhibit specific enzymes involved in bacterial metabolism.

- Interaction with Cellular Membranes : The amphiphilic nature of DMANS allows it to disrupt cellular membranes, contributing to its antimicrobial effects.

- Induction of Oxidative Stress : In cancer cells, DMANS promotes ROS production, leading to apoptosis through mitochondrial pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DMANS was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with DMANS compared to untreated controls, highlighting its potential as an alternative treatment option.

Case Study 2: Cytotoxicity in Cancer Research

A recent study explored the effects of DMANS on various cancer cell lines. The results confirmed that DMANS selectively induced apoptosis in malignant cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects.

Safety and Toxicology

While DMANS exhibits promising biological activities, it is essential to consider its safety profile. Preliminary toxicological assessments indicate low toxicity levels; however, comprehensive studies are necessary to evaluate long-term effects and potential side effects in vivo.

Q & A

Q. How do the photophysical properties of this compound compare to EDANS and dansyl chloride?

- Methodology :

| Property | This compound | EDANS | Dansyl Chloride |

|---|---|---|---|

| λex/λem (nm) | ~340/490 | 336/490 | 335/518 |

| Quantum Yield | 0.3–0.4 | 0.28 | 0.7 |

| Applications | FRET, enzyme assays | Protease probes | Protein labeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.